2,4-Difluoro-6-methylaniline
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Overview
Description
2,4-Difluoro-6-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 6 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methylaniline can be achieved through several methods. One common approach involves the nitration of 2,4-difluorotoluene followed by reduction of the nitro group to an amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be carried out using catalytic hydrogenation or chemical reduction methods such as using iron and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 2,4-difluoro-6-bromoaniline, while nitration can produce 2,4-difluoro-6-nitroaniline.
Scientific Research Applications
2,4-Difluoro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methyl group at the 6 position can influence the compound’s steric and electronic properties, affecting its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar structure but lacks the methyl group at the 6 position.
2,6-Difluoroaniline: Similar structure but lacks the fluorine atom at the 4 position.
2,4-Difluoro-6-chloroaniline: Similar structure but has a chlorine atom instead of a methyl group at the 6 position.
Uniqueness
2,4-Difluoro-6-methylaniline is unique due to the specific arrangement of fluorine and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-difluoro-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUATWOIMFYCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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